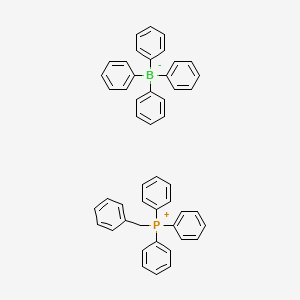

Benzyltriphenylphosphonium tetraphenylborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyltriphenylphosphonium tetraphenylborate is an organophosphorus compound that combines the properties of benzyltriphenylphosphonium and tetraphenylborate ions. This compound is known for its stability and unique reactivity, making it a valuable reagent in various chemical processes. It is often used in organic synthesis and catalysis due to its ability to form stable ylides and facilitate various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyltriphenylphosphonium tetraphenylborate can be synthesized through the reaction of benzyltriphenylphosphonium chloride with sodium tetraphenylborate in an appropriate solvent such as acetonitrile. The reaction typically proceeds at room temperature, yielding the desired product after filtration and purification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality compounds suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: Benzyltriphenylphosphonium tetraphenylborate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphonium ylides.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Typical conditions involve the use of strong nucleophiles like alkoxides or amines.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphonium ylides.

Substitution: Substituted phosphonium salts.

Aplicaciones Científicas De Investigación

Benzyltriphenylphosphonium tetraphenylborate has a wide range of applications in scientific research:

Biology: It is employed in the study of biological systems, particularly in the synthesis of biologically active molecules.

Mecanismo De Acción

The mechanism of action of benzyltriphenylphosphonium tetraphenylborate involves the formation of stable ylides, which can undergo various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form new chemical bonds. This reactivity is facilitated by the stabilization of the ylide intermediate through resonance and electronic effects .

Comparación Con Compuestos Similares

- Benzyltriphenylphosphonium chloride

- Benzyltriphenylphosphonium bromide

- Benzyltriphenylphosphonium peroxodisulfate

Comparison: Benzyltriphenylphosphonium tetraphenylborate is unique due to its combination of benzyltriphenylphosphonium and tetraphenylborate ions, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form stable ylides and participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .

Actividad Biológica

Benzyltriphenylphosphonium tetraphenylborate (BTPP-BPh4) is a compound of significant interest due to its biological activities, particularly in mitochondrial targeting and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

Chemical Composition:

- Cation: Benzyltriphenylphosphonium (C24H21P)

- Anion: Tetraphenylborate (B(C6H5)4)

The lipophilicity of BTPP-BPh4 facilitates its ability to penetrate biological membranes, which is crucial for its biological activity, especially in targeting mitochondria.

-

Mitochondrial Targeting:

- BTPP-BPh4 is recognized for its ability to selectively accumulate in mitochondria. This property is attributed to the positive charge of the triphenylphosphonium moiety, which enhances membrane permeability and provides a driving force for mitochondrial localization via the negative membrane potential of mitochondria .

- Reactive Oxygen Species (ROS) Modulation:

- Antiproliferative Effects:

Case Study 1: Mitochondrial Accumulation and Cytotoxicity

A study investigated the cytotoxic effects of BTPP-BPh4 on human cancer cell lines. The results demonstrated that:

- Accumulation: The compound showed significant accumulation in mitochondria compared to non-cancerous cells.

- Cytotoxicity: A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent activity against cancer cells .

Case Study 2: ROS-Induced Apoptosis

Another study focused on the role of BTPP-BPh4 in inducing apoptosis via ROS generation:

- Mechanism: Treatment with BTPP-BPh4 resulted in elevated levels of ROS, leading to mitochondrial membrane potential disruption and subsequent activation of apoptotic pathways.

- Outcome: The study concluded that BTPP-BPh4 could serve as a potential therapeutic agent by selectively inducing apoptosis in cancer cells while sparing normal cells .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₃₁B₄P |

| Lipophilicity | High |

| Mitochondrial Accumulation | Significant |

| IC50 (Cancer Cell Lines) | Varies (typically low μM range) |

| ROS Generation | Yes |

Propiedades

IUPAC Name |

benzyl(triphenyl)phosphanium;tetraphenylboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22P.C24H20B/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,21H2;1-20H/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUHQZUYSNGQFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H42BP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672986 |

Source

|

| Record name | Benzyl(triphenyl)phosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16893-58-6 |

Source

|

| Record name | Benzyl(triphenyl)phosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.